molecular formula C9H17LiO2 B12641066 Lithium 7-methyloctanoate CAS No. 94108-50-6

Lithium 7-methyloctanoate

Cat. No.: B12641066
CAS No.: 94108-50-6
M. Wt: 164.2 g/mol
InChI Key: CTAKQHPOILPIRW-UHFFFAOYSA-M
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Description

Lithium 7-methyloctanoate is a chemical compound with the molecular formula C9H17LiO2. It is a lithium salt of 7-methyloctanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 7-methyloctanoate typically involves the neutralization of 7-methyloctanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and crystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Lithium 7-methyloctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to 7-methyloctanoic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or other electrophiles can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Lithium 7-methyloctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 7-methyloctanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes such as glycogen synthase kinase 3 and inositol phosphatases.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, cellular metabolism, and gene expression.

Comparison with Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt with similar therapeutic applications.

    Lithium orotate: Used as a dietary supplement for mood stabilization.

Uniqueness: Lithium 7-methyloctanoate is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other lithium salts.

Properties

CAS No.

94108-50-6

Molecular Formula

C9H17LiO2

Molecular Weight

164.2 g/mol

IUPAC Name

lithium;7-methyloctanoate

InChI

InChI=1S/C9H18O2.Li/c1-8(2)6-4-3-5-7-9(10)11;/h8H,3-7H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

CTAKQHPOILPIRW-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)CCCCCC(=O)[O-]

Origin of Product

United States

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